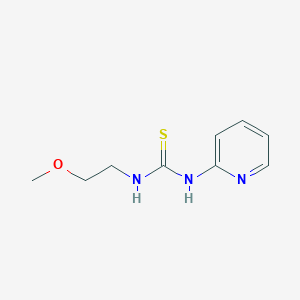
1-(2-Methoxyethyl)-3-pyridin-2-ylthiourea
Descripción general
Descripción
1-(2-Methoxyethyl)-3-pyridin-2-ylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-3-pyridin-2-ylthiourea typically involves the reaction of 2-aminopyridine with 2-methoxyethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:
2-Aminopyridine+2-Methoxyethyl isothiocyanate→this compound
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methoxyethyl)-3-pyridin-2-ylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(2-Methoxyethyl)-3-pyridin-2-ylthiourea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxyethyl)-3-pyridin-2-ylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The pyridine ring can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Methoxyethyl)-3-phenylthiourea
- 1-(2-Methoxyethyl)-3-(4-methylphenyl)thiourea
- 1-(2-Methoxyethyl)-3-(2-pyridyl)thiourea
Uniqueness
1-(2-Methoxyethyl)-3-pyridin-2-ylthiourea is unique due to the presence of both the pyridine ring and the methoxyethyl group. This combination imparts specific electronic and steric properties, making it distinct from other thiourea derivatives. The pyridine ring enhances its ability to participate in coordination chemistry, while the methoxyethyl group increases its solubility and bioavailability.
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-3-pyridin-2-ylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c1-13-7-6-11-9(14)12-8-4-2-3-5-10-8/h2-5H,6-7H2,1H3,(H2,10,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJWHLOMFDVSNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24797584 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,4-dichlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4767773.png)

![N-allyl-4-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4767789.png)

![5-(3,4-dichlorobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4767807.png)
![N-[4-(acetylamino)phenyl]-4-ethoxy-3-methylbenzamide](/img/structure/B4767812.png)
![N-(2,3-dimethylphenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B4767815.png)
![N-[(4-bromo-2-methylphenyl)carbamothioyl]-3-butoxybenzamide](/img/structure/B4767819.png)


amine dihydrochloride](/img/structure/B4767839.png)
![4-(2-cyano-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-oxo-1-propen-1-yl)-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B4767860.png)

